molecular formula C16H20N2O4S B2376039 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448075-78-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2376039
CAS RN: 1448075-78-2
M. Wt: 336.41
InChI Key: KHNAVUGJQNADHI-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as L-796, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which are known for their antibacterial and diuretic properties. In recent years, L-796 has gained attention for its potential as an anti-inflammatory and neuroprotective agent.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds, including those similar to the specified chemical, are synthesized and characterized for their potential applications. The synthesis process often involves creating ligands and their metal complexes, which are then analyzed using various physical, spectral, and analytical methods. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, characterizing them through methods such as magnetic susceptibility, IR, NMR, and mass spectrometry. This process aids in understanding the bonding and structure of these compounds (Chohan & Shad, 2011).

Antibacterial and Antifungal Applications

These compounds have been evaluated for their antibacterial and antifungal properties. Research indicates moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. Azab, Youssef, and El-Bordany (2013) aimed to create new heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activities in some of the synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives of dopamine-related compounds exhibit significant antioxidant and antiacetylcholinesterase activities. Göçer et al. (2013) synthesized a series of sulfonamides from dopamine derivatives, showing that some compounds had around 75-85% inhibition on linoleic acid peroxidation. These compounds were also effective in inhibiting acetylcholinesterase activity, indicating potential therapeutic applications (Göçer et al., 2013).

Use in Fluorescent Molecular Probes

Certain sulfonamide derivatives have applications in developing fluorescent molecular probes. These compounds can exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful in studying various biological events and processes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a sulfonyl group, showing their potential as fluorescent solvatochromic dyes (Diwu et al., 1997).

Anticancer Activity

Some novel sulfonamide moieties, including those structurally related to the specified chemical, have been investigated for their anticancer activities. Ghorab, Alsaid, and Al-Dosari (2016) synthesized novel 1, 2, 4-triazoles incorporating biologically active sulfonamide moieties, which showed higher activity than certain reference drugs in in vitro anticancer activity against various cancer cell lines (Ghorab, Alsaid, & Al-Dosari, 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNAVUGJQNADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide

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